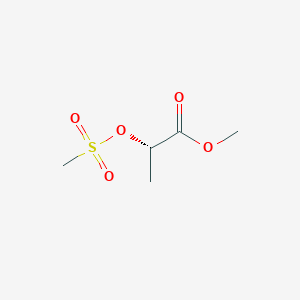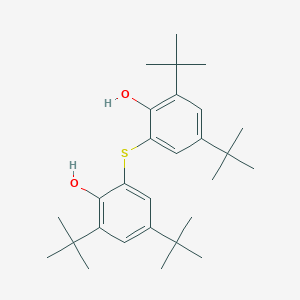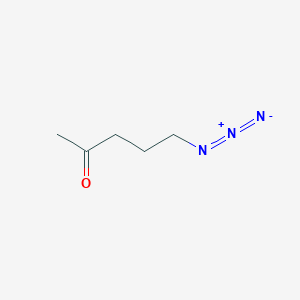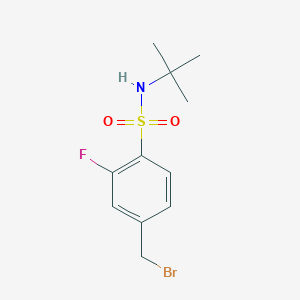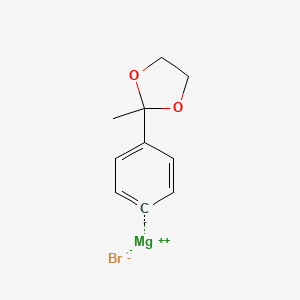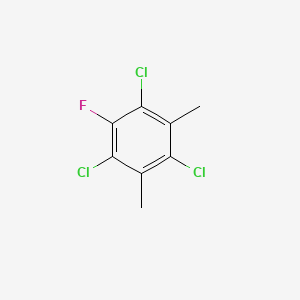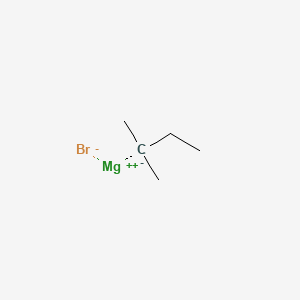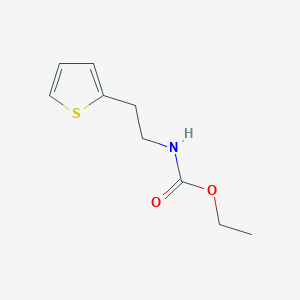
1,3-Diethylimidazolium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethylimidazolium bromide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the imidazole ring, with bromide as the counterion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications.
作用機序
Target of Action
1,3-Diethylimidazolium bromide is a type of ionic liquid, which has been studied for its antimicrobial properties . The primary targets of this compound are a wide range of bacteria and fungi . The compound interacts with these microorganisms, disrupting their normal functions and leading to their elimination.
Mode of Action
It is known that the compound interacts with its targets (bacteria and fungi) in a way that leads to their elimination . This could involve disrupting the cell membrane, inhibiting essential enzymes, or interfering with DNA replication.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of this compound is the elimination of a wide range of bacteria and fungi . This is achieved through the compound’s interaction with these microorganisms, which disrupts their normal functions and leads to their death.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and pH could also influence the compound’s stability and efficacy .
生化学分析
Biochemical Properties
1,3-Diethylimidazolium bromide, 98%, plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial properties, making it effective against Gram-negative and Gram-positive bacteria as well as fungi . The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death. Additionally, this compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound, 98%, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in stress response, apoptosis, and metabolic processes . In particular, it can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival and death. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound, 98%, involves several key interactions at the molecular level. The compound can form ionic bonds with biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function . It can also inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, 98%, can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression . In in vitro studies, the compound has been shown to maintain its antimicrobial activity over time, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound, 98%, vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic processes . At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound, 98%, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Additionally, it can modulate the activity of enzymes involved in oxidative stress response, thereby influencing cellular redox balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound, 98%, within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with intracellular proteins and organelles, leading to its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound, 98%, plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethylimidazolium bromide can be synthesized through a quaternization reaction involving 1-ethylimidazole and ethyl bromide. The reaction typically proceeds as follows:
Reactants: 1-ethylimidazole and ethyl bromide.
Solvent: The reaction is often carried out in an aprotic solvent such as acetonitrile or acetone.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete quaternization.
Purification: The resulting product is purified by recrystallization or by using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and reactant flow rates, ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
1,3-Diethylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through metathesis reactions.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Metathesis Reactions: Common reagents include silver salts (e.g., silver nitrate) to replace the bromide ion with other anions.
Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Complexation: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products
Substitution Products: Various ionic liquids with different anions.
Redox Products: Reduced or oxidized forms of the imidazolium cation.
Metal Complexes: Coordination compounds with metals, useful in catalysis.
科学的研究の応用
1,3-Diethylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring non-volatile and thermally stable solvents.
Biology: Employed in the extraction and stabilization of biomolecules, as well as in enzyme-catalyzed reactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to solubilize poorly soluble drugs.
Industry: Utilized in electrochemical applications, such as in the development of batteries and fuel cells, due to its ionic conductivity and stability.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolium bromide: Similar structure but with methyl groups instead of ethyl groups.
1,3-Dibutylimidazolium bromide: Contains butyl groups, leading to different solubility and thermal properties.
1,3-Diethylimidazolium chloride: Similar cation but with chloride as the counterion.
Uniqueness
1,3-Diethylimidazolium bromide is unique due to its specific combination of ethyl groups and bromide ion, which imparts distinct solubility, thermal stability, and ionic conductivity properties. These characteristics make it particularly suitable for applications requiring high thermal stability and efficient ion transport.
特性
IUPAC Name |
1,3-diethylimidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKIMCLALRWQLU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


